BenchChemオンラインストアへようこそ!

3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Procure this 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide (CAS 1788676-93-6) for your advanced discovery programs. The 4-methoxybenzyl N-substituent critically enhances hydrogen-bond acceptor count and rotational flexibility relative to N-ethyl or N-(m-tolyl) analogs, directly influencing membrane permeability and metabolic stability. This structural non-identity mitigates the procurement risk of interchangeable biological performance within the series. With a strained azetidine core, electron-deficient 4-fluorophenylsulfonyl group, and hydrogen-bond-capable urea linker, it serves as a distinct chemotype for scaffold-hopping CB1 antagonist campaigns and structure-based kinase inhibitor design, offering a clear IP position differentiated from the JTE-952 clinical candidate.

Molecular Formula C18H19FN2O4S
Molecular Weight 378.42
CAS No. 1788676-93-6
Cat. No. B2978598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide
CAS1788676-93-6
Molecular FormulaC18H19FN2O4S
Molecular Weight378.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O4S/c1-25-15-6-2-13(3-7-15)10-20-18(22)21-11-17(12-21)26(23,24)16-8-4-14(19)5-9-16/h2-9,17H,10-12H2,1H3,(H,20,22)
InChIKeyUCIQXKNIBNRIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide (CAS 1788676-93-6): Structural Identity and Physicochemical Profile


3-((4-Fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide (CAS 1788676-93-6) is a synthetic small molecule belonging to the 3-sulfonyl-azetidine-1-carboxamide class, characterized by a strained four-membered azetidine ring bearing a 4-fluorophenylsulfonyl group at the 3-position and a 4-methoxybenzyl urea substituent at the 1-position . Its molecular formula is C₁₈H₁₉FN₂O₄S with a molecular weight of 378.4 g/mol, and it is currently supplied as a research-grade building block with typical purity specifications of 95% . The compound incorporates three pharmacophoric elements—the electron-deficient 4-fluorophenylsulfonyl moiety, the hydrogen-bond-capable urea linker, and the lipophilic 4-methoxybenzyl group—that together define its potential interaction profile with biological targets .

Why Generic Substitution Fails for 3-((4-Fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide (CAS 1788676-93-6)


Within the 3-sulfonyl-azetidine-1-carboxamide series, even single-atom or single-functional-group variations at the N-1 urea substituent or the 3-sulfonyl aryl group can produce divergent physicochemical properties—including lipophilicity (cLogP), hydrogen-bond donor/acceptor count, and aqueous solubility—that directly affect membrane permeability, metabolic stability, and target-binding complementarity [1]. The 4-methoxybenzyl group at N-1 in this compound introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and increases both molecular volume and rotational flexibility relative to the N-ethyl analog (CAS 1448132-00-0) or the N-(m-tolyl) analog (CAS 1795358-44-9); these differences preclude the assumption of interchangeable biological performance [1]. Furthermore, in the broader azetidine-1-carboxamide field, small N-substituent modifications have been shown to shift selectivity between CB1 and CB2 receptors by over 100-fold and alter pharmacokinetic profiles sufficiently to determine clinical progression versus attrition [1][2]. Without direct comparative biological data, structural non-identity alone constitutes a procurement risk that cannot be mitigated by class-level assumptions.

Quantitative Differentiation Evidence for 3-((4-Fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide (CAS 1788676-93-6)


N-Substituent Structural Differentiation: 4-Methoxybenzyl vs. N-Ethyl vs. N-(m-Tolyl) Analogs

The 4-methoxybenzyl N-substituent of the target compound (CAS 1788676-93-6) provides a uniquely balanced combination of hydrogen-bond acceptor capacity and lipophilicity not present in the closest commercially available analogs—N-ethyl (CAS 1448132-00-0, MW 328.4) or N-(m-tolyl) (CAS 1795358-44-9, MW 348.4) . The 4-methoxybenzyl group contributes +1 hydrogen-bond acceptor (methoxy oxygen) and a larger solvent-accessible surface area relative to N-ethyl, while offering greater conformational flexibility and a different electronic distribution compared to the rigid N-(m-tolyl) analog. These differences are directly relevant to target-binding pharmacophore requirements, as documented in azetidine-1-carboxamide CB1 antagonist patents where 4-substituted benzyl urea variants displayed distinct SAR from simple alkyl or phenyl urea derivatives [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Sulfonyl Aryl Group Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl Analog

The 4-fluorophenylsulfonyl group in the target compound (CAS 1788676-93-6) provides distinct electronic and steric properties compared to the 4-chlorophenylsulfonyl analog (CAS 1705799-42-3) . Fluorine is the most electronegative element (Pauling electronegativity 3.98 vs. 3.16 for Cl), imparting a stronger electron-withdrawing inductive effect (-I) to the sulfonyl group. This lowers the pKa of adjacent protons and alters the electron density distribution across the sulfonyl aryl ring. Additionally, the C-F bond (1.35 Å) is significantly shorter than the C-Cl bond (1.74 Å), resulting in a smaller van der Waals volume for the 4-fluorophenyl group, which may permit binding in sterically constrained protein pockets inaccessible to the 4-chlorophenyl analog [1]. In sulfonamide-based carbonic anhydrase inhibitor series, F→Cl substitution at the 4-position of the aryl sulfonamide has been shown to shift Ki values by 2- to 10-fold [2].

Medicinal Chemistry Halogen Bonding Electronic Effects

Azetidine-1-Carboxamide Scaffold Validation: CB1 Receptor Antagonism and CSF-1R Kinase Inhibition

The azetidine-1-carboxamide scaffold has been independently validated in two distinct target classes. First, azetidine-1-carboxamide derivatives have been patented as cannabinoid CB1 receptor antagonists, with specific N-substituted benzyl urea variants demonstrating receptor modulation in in vitro functional assays [1]. Second, optimization of an azetidine-based series led to the clinical candidate JTE-952, a Type II CSF-1R kinase inhibitor with an IC50 of 20 nM in cellular assays and an oral pharmacokinetic profile sufficient for in vivo efficacy studies [2]. While neither dataset directly includes CAS 1788676-93-6, the structural homology—specifically the 3-sulfonyl-azetidine-1-carboxamide core shared with these validated chemotypes—positions the target compound within a scaffold space of demonstrated pharmacological relevance [3]. This contrasts with alternative azetidine sulfonyl compounds lacking the urea carboxamide linker, which have been reported primarily as sulfonyl fluoride electrophilic warheads rather than reversible target binders [4].

GPCR Modulation Kinase Inhibition CNS Drug Discovery Immuno-Oncology

Drug-Likeness and Physicochemical Property Comparison Across the 3-Sulfonyl-Azetidine-1-Carboxamide Series

The target compound (CAS 1788676-93-6) occupies a distinct physicochemical property space within the 3-((4-fluorophenyl)sulfonyl)-azetidine-1-carboxamide series. With a molecular weight of 378.4 g/mol, it falls within the 'lead-like' space (MW < 450) but exceeds the MW of the N-ethyl analog (328.4) and the N-(m-tolyl) analog (348.4) . The 4-methoxybenzyl group increases the calculated octanol-water partition coefficient (cLogP) compared to the N-ethyl analog while providing an additional hydrogen-bond acceptor, a combination that may offer a differentiated balance of passive permeability and solubility [1]. In the broader context of oral drug space, the compound satisfies Lipinski's Rule of Five criteria (MW ≤ 500, HBD ≤ 5, HBA ≤ 10, cLogP ≤ 5) but approaches the upper limit for HBA count [1]. No experimental logP, solubility, or permeability data are available for this specific compound or for the closest analogs identified .

Drug-Likeness ADME Prediction Lead Selection

Commercial Availability and Purity Specification vs. Closest Analogs

The target compound (CAS 1788676-93-6) is commercially available from chemical supplier networks with a typical purity specification of 95% . This is consistent with the purity levels reported for the closest structural analogs: N-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide (CAS 1705666-42-7, 95%), 3-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide (CAS 1705799-42-3, 95%), and 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide (CAS 1795358-44-9, 95%) . No analytical certificates of analysis, stability data, or batch-to-batch reproducibility metrics are publicly available for any compound in this series . The molecular formula (C₁₈H₁₉FN₂O₄S) and InChI Key (UCIQXKNIBNRIIJ-UHFFFAOYSA-N) have been assigned, enabling unambiguous identity verification by LC-MS or NMR .

Chemical Procurement Building Blocks Research Chemicals

Critical Data Gap Advisory: Absence of Published Biological Activity Data

As of April 2026, no peer-reviewed publications, patents, or entries in authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) contain quantitative biological activity data for 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide (CAS 1788676-93-6) [1]. This compound is cited on the Chemsrc chemical database with basic molecular properties only (MW, formula, SMILES) and is listed on the BenchChem supplier platform with qualitative descriptions of 'potential antimicrobial and anticancer properties' that are unsupported by any disclosed assay data . Searches across PubMed, Google Patents, ChEMBL, BindingDB, and PubChem using the CAS number, InChI Key, SMILES, and systematic name returned no hits containing IC₅₀, Ki, EC₅₀, MIC, or any other quantitative pharmacology endpoint for this specific compound [1]. This data gap is shared by all identified closest structural analogs (CAS 1448132-00-0, 1705666-42-7, 1705799-42-3, 1795358-44-9, and 1797020-06-4), indicating that the entire 3-sulfonyl-azetidine-1-carboxamide sub-series represented by these CAS numbers remains pharmacologically uncharacterized in the public domain .

Data Transparency Procurement Risk De Novo Profiling

Recommended Application Scenarios for 3-((4-Fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide (CAS 1788676-93-6)


Scaffold-Hopping Library Design for CB1 Receptor Antagonist Screening

The target compound shares the azetidine-1-carboxamide core with patented CB1 receptor antagonists (US20070054891A1) [1]. Its 4-methoxybenzyl N-substituent and 4-fluorophenylsulfonyl group provide a distinct chemotype for scaffold-hopping campaigns aimed at identifying novel CB1 antagonists with differentiated IP positions. Procurement is recommended for academic or industrial laboratories conducting cannabinoid receptor screening where structural novelty is prioritized over characterized pharmacology.

Kinase Inhibitor Fragment Evolution Starting from the 3-Sulfonyl-Azetidine Core

The clinical candidate JTE-952 validates the azetidine scaffold for Type II kinase inhibition (CSF-1R, IC50 = 20 nM) [2]. The target compound, with its 4-fluorophenylsulfonyl and 4-methoxybenzyl urea substituents, can serve as a starting point for structure-based design of novel kinase inhibitors, particularly for targets where a sulfonyl group can engage the catalytic lysine or the DFG-out pocket. Its distinct substitution pattern relative to JTE-952 provides a fresh IP position for kinase inhibitor discovery programs.

Physicochemical Property Series Profiling in ADME Optimization Programs

The target compound's MW (378.4), HBA count (5), and estimated cLogP (~2.5-3.0) position it within lead-like chemical space suitable for oral bioavailability optimization [3]. When procured alongside its closest analogs (N-ethyl, N-(m-tolyl), 4-chlorophenyl variants), the series enables systematic exploration of how incremental structural changes affect experimentally determined logP, solubility, permeability, and metabolic stability—data that are currently absent from the public domain for this entire sub-series.

Chemical Biology Probe Development with De Novo Target Profiling

Given the complete absence of published bioactivity data [4], the compound is best suited for laboratories equipped to perform broad-panel biochemical or cellular profiling (e.g., kinase panels, GPCR screens, phenotypic assays). Its structural features—the strained azetidine ring, electron-deficient fluorophenyl sulfone, and hydrogen-bond-capable urea linker—are consistent with known pharmacophoric elements for enzyme inhibition and receptor modulation, making it a rational choice for unbiased phenotypic screening or chemoproteomics-based target identification studies.

Quote Request

Request a Quote for 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.